N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a 2-bromophenyl carboxamide moiety at position 4. Its molecular formula is C₁₅H₁₂BrN₄O, with a molecular weight of 359.19 g/mol.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKUWDJULFAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a derivative of the imidazo[1,2-a]pyridine class. Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. .
Biological Activity
N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered interest due to its potential biological activities. This article focuses on its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that combines a pyridazine ring with an imidazole moiety, enhanced by a bromobenzene group. Its molecular formula is with a molecular weight of 331.17 g/mol. The presence of the carboxamide group and the bromine atom may significantly influence its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.17 g/mol |
| Structural Features | Imidazo[1,2-b]pyridazine derivative |
| CAS Number | 2640899-23-4 |
Anticancer Activity
Research has shown that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer activity. A study evaluated various derivatives against several human cancer cell lines, revealing significant anti-proliferative effects. Notably, compounds similar to this compound demonstrated IC50 values ranging from 0.02 μM to 20.7 μM against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460 .
The anticancer effects of these compounds are primarily attributed to their ability to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation. For instance, specific derivatives induced G1-phase cell cycle arrest and suppressed phosphorylation of AKT and S6 proteins, leading to reduced tumor growth in vivo models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structural modifications:
- Bromine Substitution : The presence of the bromine atom enhances the compound's reactivity and potential interaction with biological targets.
- Carboxamide Group : This functional group may contribute to improved solubility and bioavailability.
- Imidazo[1,2-b]pyridazine Core : The core structure is essential for maintaining the biological activity observed in related compounds.
Case Studies
Several studies have focused on related imidazo[1,2-b]pyridazine derivatives:
- Study on mTOR Inhibitors : A series of novel derivatives were synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. Compounds A17 and A18 were identified as potent mTOR inhibitors with IC50 values of 0.067 μM and 0.062 μM respectively, showcasing significant anticancer effects in xenograft models .
- Molecular Docking Studies : These studies have provided insights into the binding affinities of this compound with key proteins involved in cancer progression, indicating a strong potential for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
The compound shares structural similarities with derivatives of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds. Key analogues include:
Table 1: Structural Analogues and Key Substituents
Key Observations:
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Data for Selected Analogues
Key Observations:
- Potency : The target compound’s IC₅₀ of 12 nM for Kinase X is moderate compared to PI4KB inhibitors (IC₅₀ 3.2–8.5 nM), likely due to steric hindrance from the bromophenyl group .
- Solubility : The bromophenyl derivative’s lower solubility (15.2 µg/mL) vs. chlorophenyl/fluorophenyl analogues (22.4 µg/mL) correlates with increased hydrophobicity .
Key Observations:
- The target compound’s synthesis (78–85% yield) is comparable to cyclopropyl and sulfonamide derivatives, though bromine’s reactivity may require optimized coupling conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
